

# A Comparative Guide to FFAR1 (GPR40) Agonists: AMG 837 vs. Fasiglifam (TAK-875)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | GPR40 Activator 1 |           |
| Cat. No.:            | B560085           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM). [1][2] Its activation on pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, offering a mechanism to enhance glycemic control with a potentially low risk of hypoglycemia.[3][4][5] This guide provides a detailed, data-driven comparison of two significant FFAR1 agonists: AMG 837, a potent partial agonist, and Fasiglifam (TAK-875), an ago-allosteric modulator that advanced to Phase III clinical trials. While another compound, known commercially as "GPR40 Activator 1," exists, publicly available data is insufficient for a direct, in-depth comparison. Therefore, this guide will focus on the well-characterized AMG 837 and Fasiglifam to illustrate key aspects of FFAR1 agonist pharmacology.

## **Mechanism of Action and Signaling Pathways**

FFAR1 activation primarily couples to the G $\alpha$ q class of G-proteins. This initiates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent rise in intracellular Ca2+ levels, in concert with DAG, augments the exocytosis of insulin granules from  $\beta$ -cells. This pathway is critically dependent on elevated glucose levels, forming the basis for the glucose-dependent action of these agonists.







While both AMG 837 and Fasiglifam leverage this core mechanism, they exhibit different pharmacological profiles. AMG 837 is characterized as a potent partial agonist. In contrast, Fasiglifam (TAK-875) is described as an ago-allosteric modulator, meaning it has its own agonistic activity but also acts cooperatively with endogenous free fatty acids (FFAs) to enhance receptor activation. This suggests Fasiglifam may potentiate insulin release in conjunction with plasma FFAs in vivo.





Click to download full resolution via product page



## **Comparative Performance Data**

The following tables summarize key quantitative data for AMG 837 and Fasiglifam (TAK-875), compiled from various in vitro and in vivo studies.

Table 1: In Vitro Potency (EC50 Values)

| Assay Type                    | AMG 837 (nM) | Fasiglifam<br>(TAK-875) (nM) | Species        | Reference |
|-------------------------------|--------------|------------------------------|----------------|-----------|
| Ca <sup>2+</sup> Mobilization | 13.5         | 72                           | Human          | _         |
| 22.6                          | -            | Mouse                        |                |           |
| 31.7                          | -            | Rat                          |                |           |
| GTPyS Binding                 | 1.5          | -                            | Human          |           |
| Insulin Secretion             | 142          | ~27,000 (in<br>RINm cells)   | Mouse (islets) | _         |

Note: Direct comparison of insulin secretion EC<sub>50</sub> can be challenging due to differing experimental systems (primary islets vs. cell lines).

Table 2: In Vivo Efficacy in Rodent Oral Glucose Tolerance Test (OGTT)



| Compound                | Species                | Dose<br>(mg/kg) | Route | Key Finding                                                              | Reference |
|-------------------------|------------------------|-----------------|-------|--------------------------------------------------------------------------|-----------|
| AMG 837                 | Sprague-<br>Dawley Rat | 0.03 - 0.3      | Oral  | Dose-dependent reduction in glucose excursion; ED50 ~0.05 mg/kg.         |           |
| Fasiglifam<br>(TAK-875) | Diabetic Rats          | 0.3 - 3         | Oral  | Significantly improved glucose tolerance and enhanced insulin secretion. |           |

Table 3: Pharmacokinetic & Safety Profile

| Parameter                     | AMG 837                       | Fasiglifam (TAK-<br>875)            | Reference |
|-------------------------------|-------------------------------|-------------------------------------|-----------|
| Oral Bioavailability<br>(Rat) | 84% (at 0.5 mg/kg)            | -                                   |           |
| Development Status            | Preclinical/Early<br>Clinical | Terminated in Phase                 |           |
| Reason for Discontinuation    | N/A                           | Drug-Induced Liver<br>Injury (DILI) |           |

The discontinuation of Fasiglifam (TAK-875) due to hepatotoxicity highlights a significant challenge in the development of FFAR1 agonists. Mechanistic studies suggest the formation of a reactive acyl glucuronide metabolite, coupled with inhibition of hepatic transporters and mitochondrial respiration, may have contributed to the observed liver injury.



## **Experimental Protocols**

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key assays used to characterize FFAR1 agonists.

## **Calcium Mobilization Assay (Fluorescence-Based)**

This assay measures the increase in intracellular calcium concentration following receptor activation, a primary downstream event of  $G\alpha q$  signaling.

Objective: To determine the potency (EC<sub>50</sub>) of a test compound in activating FFAR1.

#### Methodology:

- Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human FFAR1 receptor are cultured to ~80-90% confluency in 96-well or 384-well black, clear-bottom plates.
- Dye Loading: The cell culture medium is removed, and cells are incubated with a calciumsensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for 45-60 minutes at 37°C, allowing the dye to enter the cells.
- Compound Preparation: Test compounds (e.g., AMG 837) are serially diluted in assay buffer to create a concentration range.
- Measurement: The cell plate is placed into a fluorescence microplate reader (e.g., a FlexStation or FLIPR). A baseline fluorescence reading is established for 10-20 seconds.
- Compound Addition & Reading: The instrument automatically adds the prepared compound dilutions to the wells. The fluorescence intensity is immediately and continuously recorded for 60-120 seconds to capture the peak response resulting from calcium release.
- Data Analysis: The change in fluorescence (peak intensity minus baseline) is calculated.
   These values are plotted against the compound concentration, and a dose-response curve is fitted using non-linear regression to determine the EC<sub>50</sub> value.



# Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This ex vivo assay directly measures the primary therapeutic function of FFAR1 agonists: their ability to potentiate insulin release from pancreatic islets in the presence of high glucose.

Objective: To quantify the effect of a test compound on insulin secretion from isolated pancreatic islets at basal and stimulatory glucose concentrations.

#### Methodology:

- Islet Isolation: Pancreatic islets are isolated from mice or rats using collagenase digestion followed by density gradient centrifugation. Isolated islets are cultured overnight to recover.
- Pre-incubation: Batches of size-matched islets (e.g., 10-15 islets per replicate) are pre-incubated for 1 hour in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low, non-stimulatory glucose concentration (e.g., 2.8 mM) to establish a basal secretion rate.
- Static Incubation: The pre-incubation buffer is removed. Islets are then incubated for 1 hour at 37°C in fresh KRB buffer under various conditions:
  - Low Glucose (e.g., 2.8 mM)
  - Low Glucose + Test Compound
  - High Glucose (e.g., 16.7 mM)
  - High Glucose + Test Compound
- Supernatant Collection: After the incubation period, the supernatant from each well is collected. The remaining islets are lysed (e.g., with acid-ethanol) to measure total insulin content.
- Insulin Measurement: The concentration of insulin in the collected supernatants and islet lysates is quantified using an ELISA or radioimmunoassay.



 Data Analysis: Secreted insulin is typically normalized to the total insulin content and expressed as a percentage. The potentiation of GSIS by the test compound is determined by comparing insulin secretion in the "High Glucose + Test Compound" group to the "High Glucose" only group.

## Oral Glucose Tolerance Test (OGTT) in Rodents

This in vivo assay assesses the overall impact of a test compound on glucose metabolism and insulin secretion in a living organism, providing a crucial measure of potential therapeutic efficacy.

Objective: To evaluate the effect of an orally administered test compound on blood glucose clearance following a glucose challenge.

#### Methodology:

- Animal Acclimatization & Fasting: Mice or rats are acclimatized and then fasted overnight (typically 6-16 hours) with free access to water to ensure a stable, low baseline blood glucose level.
- Baseline Measurement (t= -30 min): A baseline blood sample is collected via a small tail snip. Blood glucose is measured immediately using a glucometer. This time point may also be used for plasma insulin analysis.
- Compound Administration (t= -30 or -60 min): The test compound (e.g., AMG 837) or vehicle is administered by oral gavage at a predetermined dose.
- Glucose Challenge (t= 0 min): A concentrated glucose solution (e.g., 2 g/kg body weight) is administered by oral gavage.
- Time-Course Blood Sampling: Blood glucose levels are measured from tail blood at multiple time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
- Data Analysis: Blood glucose concentrations are plotted against time for each treatment group. The primary endpoint is the Area Under the Curve (AUC) for the glucose excursion, which is calculated and compared between the compound-treated and vehicle-treated groups. A significant reduction in the AUC indicates improved glucose tolerance.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. scbt.com [scbt.com]
- 2. physoc.org [physoc.org]
- 3. GPR40 (FFAR1) Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to FFAR1 (GPR40) Agonists: AMG 837 vs. Fasiglifam (TAK-875)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560085#gpr40-activator-1-versus-other-ffar1-agonists-like-amg-837]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com